Home > Products > Screening Compounds P105009 > trans-1-Cinnamylpiperazine
trans-1-Cinnamylpiperazine - 18903-01-0

trans-1-Cinnamylpiperazine

Catalog Number: EVT-310116
CAS Number: 18903-01-0
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trans-1-Cinnamylpiperazine is a compound that has garnered attention in the scientific community due to its potential therapeutic applications. The interest in this compound stems from its structural relation to cinnamic acid derivatives, which are known for their diverse biological activities. Cinnamic acid (CA) and its derivatives have been reported to possess health-protective properties, including chemopreventive potential, particularly in the context of cancer treatment and prevention12. This comprehensive analysis aims to explore the various studies conducted on trans-1-Cinnamylpiperazine and related compounds, delving into their mechanisms of action and applications across different fields.

Applications in Various Fields

Cancer Treatment

Cinnamic acid derivatives, including trans-1-Cinnamylpiperazine, have shown promise in cancer treatment. The aforementioned studies demonstrate the potential of these compounds to inhibit the proliferation of cancer cells, such as lung adenocarcinoma and pancreatic cancer cells, through various molecular pathways12. These findings suggest that trans-1-Cinnamylpiperazine could be a valuable addition to the arsenal of cancer therapeutics, particularly in cases where resistance to conventional drugs like gemcitabine is a concern2.

Anti-Inflammatory Applications

The anti-inflammatory properties of trans-cinnamic aldehyde, which is structurally related to trans-1-Cinnamylpiperazine, have been observed in macrophages and in vivo models of periodontitis. The compound was found to inhibit the release of pro-inflammatory cytokines and downregulate the expression of inflammasome components, which could be attributed to the activation of autophagy4. These results highlight the potential of trans-1-Cinnamylpiperazine and its derivatives in the treatment of inflammatory diseases.

Antimicrobial Effects

While the provided papers do not directly discuss the antimicrobial effects of trans-1-Cinnamylpiperazine, the structural similarities with other cinnamic acid derivatives that exhibit antimicrobial properties suggest potential applications in this area. For example, trans-cinnamic aldehyde has demonstrated the ability to decrease the intracellular survival of Aggregatibacter actinomycetemcomitans, a pathogen associated with aggressive periodontitis4. This indicates that trans-1-Cinnamylpiperazine could also be explored for its antimicrobial efficacy.

Future Directions

8.1. Elucidating Mechanisms of Action: Further research is needed to fully understand the mechanisms through which trans-1-Cinnamylpiperazine and its derivatives exert their biological effects. This includes identifying specific molecular targets, signaling pathways involved, and potential off-target effects. [, , , ]

8.2. Exploring New Therapeutic Applications: Given its diverse pharmacological activities, exploring the potential of trans-1-Cinnamylpiperazine derivatives for other therapeutic applications beyond cancer, tuberculosis, and pain management could be beneficial. This may include investigating their effects on other infectious diseases, neurological disorders, or cardiovascular conditions. [, , , ]

8.3. Optimizing Pharmacokinetic Properties: Research efforts should focus on improving the pharmacokinetic properties of trans-1-Cinnamylpiperazine derivatives. This includes enhancing their absorption, distribution, metabolism, and excretion profiles to enhance their efficacy and safety. [, ]

8.5. Investigating Drug Combinations: Exploring the synergistic effects of trans-1-Cinnamylpiperazine derivatives in combination with existing drugs could lead to improved treatment outcomes. This approach could potentially enhance efficacy and overcome drug resistance. []

1-Butyryl-4-cinnamylpiperazine

Compound Description: 1-Butyryl-4-cinnamylpiperazine, also known as bucinnazine, is a synthetic opioid analgesic. [, ] It has been studied for its analgesic effects in animals and has undergone clinical trials. [, ] Bucinnazine is considered a μ-selective opioid, primarily binding to the μ-opioid receptor. [] Research suggests it exhibits potent analgesic activity in various species, showing better oral efficacy compared to morphine and pentazocine. [, ] Bucinnazine displays a low physical dependence liability in rodents. [, ] This compound is currently not scheduled in the U.S. and is not a therapeutic choice for pain management. []

Relevance: 1-Butyryl-4-cinnamylpiperazine shares a core structure with trans-1-cinnamylpiperazine, with the addition of a butyryl group attached to the piperazine nitrogen. []

1-Butyryl-4-(4'-hydroxycinnamyl)piperazine

Compound Description: This compound is a metabolite of 1-butyryl-4-cinnamylpiperazine identified in rats. [] It forms through the hydroxylation of the cinnamyl group. [] This metabolite has been detected in both urine and bile. []

Relevance: 1-Butyryl-4-(4'-hydroxycinnamyl)piperazine retains the core structure of trans-1-cinnamylpiperazine, with the addition of a butyryl group and a hydroxyl group on the cinnamyl moiety. []

1-(4'-Hydroxycinnamyl)piperazine

Compound Description: This compound is another metabolite of 1-butyryl-4-cinnamylpiperazine found in rats. [] It is formed by the cleavage of the butyryl group from 1-butyryl-4-(4'-hydroxycinnamyl)piperazine. [] This metabolite is present in both urine and bile. []

Relevance: 1-(4'-Hydroxycinnamyl)piperazine maintains the core trans-1-cinnamylpiperazine structure with an added hydroxyl group on the cinnamyl group. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist. [] It displays high selectivity for CB1 over cannabinoid receptor type 2. [] LDK1229 exhibits comparable efficacy to SR141716A in antagonizing the basal G protein coupling activity of CB1. [] Studies show that it increases cell surface localization of CB1, consistent with inverse agonist behavior. []

Relevance: While possessing a distinct substitution on the piperazine nitrogen, LDK1229 belongs to the benzhydryl piperazine class, making it structurally related to trans-1-cinnamylpiperazine through the shared piperazine moiety. []

1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)

Compound Description: LDK1203 is an analog of LDK1229 and also displays binding affinity for the CB1 receptor. [] It exhibits structural similarities to the first-generation CB1 inverse agonist SR141716A. []

Relevance: LDK1203 is closely related to trans-1-cinnamylpiperazine as it directly incorporates the trans-1-cinnamylpiperazine structure within its own framework. [] The presence of the bis(4-fluorophenyl)methyl group on the piperazine nitrogen represents the primary structural difference. []

1-[bis(4-fluorophenyl)-methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride (Flunarizine)

Compound Description: Flunarizine, marketed under the brand name Sibelium, is a medication used to prevent migraines and treat vertigo. [, ] It acts as a T-type calcium channel blocker and possesses antihistaminic properties. [, ] Flunarizine is well-absorbed following oral administration. [] Metabolism occurs primarily through oxidative N-dealkylation in male rats and aromatic hydroxylation in female rats and male dogs. []

Relevance: Flunarizine shares the core structure of trans-1-cinnamylpiperazine with the addition of a bis(4-fluorophenyl)methyl group attached to the piperazine nitrogen. []

2-methyl AP-237

Compound Description: This compound is a methylated derivative of bucinnazine (AP-237), a synthetic opioid. [] It is considered a novel psychoactive substance and belongs to the cinnamylpiperazine subclass. [, ] 2-methyl AP-237 has been identified in seized samples, posing a potential public health risk. []

Relevance: 2-methyl AP-237 is structurally similar to trans-1-cinnamylpiperazine, sharing the cinnamylpiperazine core. [, ] The "2-methyl" designation indicates the presence of a methyl group on the second carbon of the cinnamyl group.

Opioid Tripeptides Hybridized with trans-1-Cinnamylpiperazine

Compound Description: These are synthetic peptidomimetics designed as potential pancreatic cancer proliferation inhibitors. [] They consist of an opioid tripeptide fragment (Tyr‐R1‐R2‐; where R1 is d‐Ala or d‐Thr, and R2 is Phe or Trp) linked to trans-1-cinnamylpiperazine. [] These compounds demonstrate good stability in plasma, low hemotoxicity, and promising inhibitory effects on pancreatic cancer cell growth in vitro. []

Relevance: These compounds directly incorporate trans-1-cinnamylpiperazine as a key structural element. [] This hybridization strategy aims to combine the biological activities of both the opioid tripeptide and trans-1-cinnamylpiperazine moieties. []

Synthesis Analysis

Trans-1-Cinnamylpiperazine can be synthesized through several methods, with one common approach involving the reaction of piperazine with cinnamaldehyde in the presence of an acid catalyst. The synthesis typically follows these steps:

  1. Reagents: Piperazine and cinnamaldehyde are used as primary reactants.
  2. Catalyst: Acidic conditions are often provided by using hydrochloric acid or other suitable acidic catalysts.
  3. Reaction Conditions: The reaction is generally conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
  4. Purification: The resulting product is purified through recrystallization or chromatography to obtain pure trans-1-cinnamylpiperazine.

A specific example of synthesis involves conducting the reaction in a Teflon-lined stainless-steel reactor under controlled pressure conditions, utilizing a solvent such as tetrahydrofuran (THF) or ethanol, with yields reported up to 91% under optimized conditions .

Molecular Structure Analysis

The molecular structure of trans-1-Cinnamylpiperazine features a piperazine ring, which consists of two nitrogen atoms separated by four carbon atoms in a six-membered ring. The cinnamyl group, characterized by its phenylpropene structure, is attached to one of the nitrogen atoms in the piperazine ring.

  • Geometrical Configuration: The compound exhibits a trans configuration, where substituents on either side of the double bond in the cinnamyl group are on opposite sides, influencing its steric properties and biological activity.
  • Spectroscopic Data: Characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into its structural integrity and purity .
Chemical Reactions Analysis

Trans-1-Cinnamylpiperazine participates in various chemical reactions due to its functional groups:

  1. N-Formylation: It can undergo N-formylation reactions, where formic acid or carbon monoxide is introduced to yield formamide derivatives.
  2. Reactivity with Electrophiles: The nucleophilic nature of the nitrogen atoms allows for reactions with electrophilic agents, leading to the formation of more complex derivatives.
  3. Biological Activity: Studies have indicated that trans-1-cinnamylpiperazine derivatives exhibit significant pharmacological properties, including potential antitumor activity against various cancer cell lines .
Mechanism of Action

The mechanism of action for trans-1-Cinnamylpiperazine is primarily linked to its interaction with biological receptors:

  • Opioid Receptors: Research indicates that this compound may act as a ligand for μ-opioid receptors, contributing to analgesic effects.
  • Neurokinin Receptors: It has been suggested that derivatives may also interact with neurokinin receptors, enhancing their therapeutic profile against pain and possibly exhibiting anticancer properties .

The binding affinity and efficacy are influenced by structural modifications within the piperazine framework and the cinnamyl moiety.

Physical and Chemical Properties Analysis

Trans-1-Cinnamylpiperazine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218.30 g/mol.
  • Melting Point: Typically ranges between 70°C to 80°C depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its handling in laboratory settings and potential applications in pharmaceuticals.

Applications

Trans-1-Cinnamylpiperazine has diverse applications across various fields:

  1. Pharmaceuticals: It serves as an intermediate in synthesizing compounds with analgesic properties and potential anticancer activities.
  2. Chemical Research: Utilized in studies exploring receptor interactions and drug design due to its unique structural characteristics.
  3. Biological Studies: Investigated for its effects on cancer cell proliferation and apoptosis, making it relevant for cancer research .

Properties

CAS Number

18903-01-0

Product Name

trans-1-Cinnamylpiperazine

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C13H18N2

Molecular Weight

202.3 g/mol

InChI

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+

InChI Key

WGEIOMTZIIOUMA-QPJJXVBHSA-N

SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2

Isomeric SMILES

C1CN(CCN1)C/C=C/C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.